molecular formula C12H11BrN2O B11714953 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B11714953
M. Wt: 279.13 g/mol
InChI Key: FJISRSFHBVCRNI-UHFFFAOYSA-N
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Description

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is a synthetic organic compound that features a brominated phenyl ring and an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its significance.

Preparation Methods

The synthesis of 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects. The brominated phenyl ring may also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds to 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one include other brominated phenyl derivatives and imidazole-containing molecules. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological effects.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-[3-bromo-4-(4-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11BrN2O/c1-8-6-15(7-14-8)12-4-3-10(9(2)16)5-11(12)13/h3-7H,1-2H3

InChI Key

FJISRSFHBVCRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)C)Br

Origin of Product

United States

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